1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine
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Description
1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.309. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and characterization of novel compounds involving piperazine or morpholine skeletons, highlighting their potential as glucosidase inhibitors with antioxidant activity. These compounds were synthesized through a rapid 'one-pot' nitro reductive cyclization reaction, demonstrating significant in vitro antioxidant and glucosidase inhibitory potentials, surpassing that of the standard acarbose in some cases (Özil, M., Parlak, C., & Baltaş, N., 2018).
Catalytic Activity
Another research highlighted a novel asymmetric di-Ni(II) system demonstrating high efficiency as a functional model for phosphodiesterase. This system was synthesized and characterized, showing the highest catalytic activity reported so far, with significant implications for understanding the mechanism of action of metallohydrolases (Ren, Y. et al., 2011).
Anticonvulsant Activity
The influence of a Ca2+ channel agonist on the anticonvulsant activities of NMDA and non-NMDA receptor antagonists was investigated, providing insights into the potential therapeutic uses of these compounds in epilepsy treatment (Czuczwar, S. et al., 1994).
Antimalarial Activity
Research on the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds indicated the potential for developing new antimalarial drugs. These findings could inform the design of novel therapeutics targeting resistant strains of malaria (Werbel, L. M. et al., 1986).
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-7-15-8-10-16(11-9-15)12-13-5-3-4-6-14(13)17(18)19/h1,3-6H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTNLCJVEWEWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.